![molecular formula C9H14O4 B13504277 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid is a synthetic organic compound with the molecular formula C9H14O4. It is characterized by a spirocyclic structure, which includes a bicyclic lactone with a carboxyl group attached to one of the cyclohexane rings
Métodos De Preparación
The synthesis of 2-{5,8-Dioxaspiro[35]nonan-7-yl}acetic acid typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{5,8-Dioxaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are subject to ongoing research, with studies focusing on elucidating the precise molecular mechanisms .
Comparación Con Compuestos Similares
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid can be compared with other similar spirocyclic compounds, such as:
- 2-{6-oxaspiro[3.5]nonan-7-yl}acetic acid
- 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride
- 2,7-Diazaspiro[3.5]nonane-7-acetic acid
These compounds share structural similarities but differ in their specific functional groups and chemical properties The uniqueness of 2-{5,8-Dioxaspiro[3
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2-(5,8-dioxaspiro[3.5]nonan-7-yl)acetic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)4-7-5-13-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11) |
Clave InChI |
BVSPDOWLWRZPLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)COC(CO2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


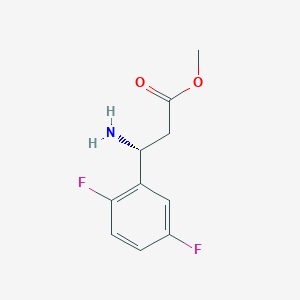
![tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13504199.png)
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)




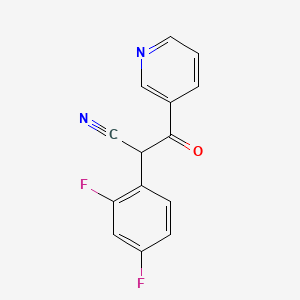
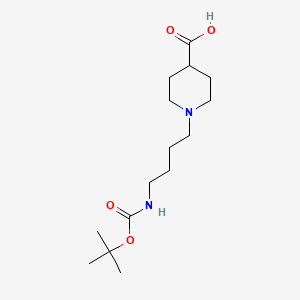
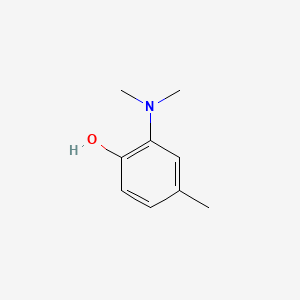
![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
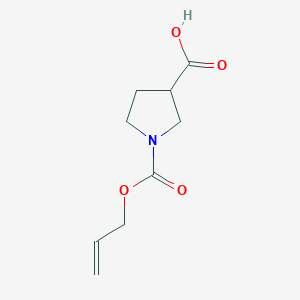
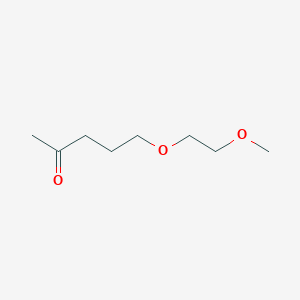
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13504270.png)
